molecular formula C9H9ClN2O B087898 1-(4-Chlorophenyl)imidazolidin-2-one CAS No. 14088-99-4

1-(4-Chlorophenyl)imidazolidin-2-one

Cat. No. B087898
CAS RN: 14088-99-4
M. Wt: 196.63 g/mol
InChI Key: IZAHIGCYGOLFQV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)imidazolidin-2-one is a chemical compound with the CAS Number: 14088-99-4 . It has a molecular weight of 196.64 . The compound is a powder in physical form .


Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of research. A method has been developed for the synthesis of substituted imidazolidin-2-ones based on the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .


Molecular Structure Analysis

The InChI Code for 1-(4-Chlorophenyl)imidazolidin-2-one is 1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) .


Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)imidazolidin-2-one is a powder in physical form . It has a melting point of 178-179 degrees Celsius .

Scientific Research Applications

  • Pharmacological Activity: Derivatives of imidazolidin-2-one, especially those with a 1-aryl substituent like 1-(4-Chlorophenyl)imidazolidin-2-one, have shown significant central pharmacological activities, including antinociceptive and serotonergic effects. These compounds have affinity for opioid MOP receptors and the serotonin type 2 receptor (Matosiuk, Karczmarzyk, Krycki, & Fruziński, 2005).

  • Use in Bioactive Oligopeptides: Imidazolidin-4-one structures are used in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid from hydrolysis. Their synthesis often involves reactions with alpha-aminoamides and benzaldehydes (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).

  • Antiprotozoal Agents: Diphenyl-based bis(2-iminoimidazolidines), with modifications such as the introduction of a chlorophenyl group, are promising antiprotozoal agents effective against Trypanosoma brucei. These compounds exhibit reduced pKa values and improved in vitro activities (Ríos Martínez, Nué Martinez, Ebiloma, de Koning, Alkorta, & Dardonville, 2015).

  • alpha-Adrenergic Effects: Imidazolidines with a meta-substituted 2-chlorophenyl group have been studied to discriminate between peripheral and central alpha-adrenergic effects, showing varying potencies in hypotensive and hypertensive activities in rats (de Jonge, Slothorst-Grisdijk, Timmermans, & van Zwieten, 1981).

  • Corrosion Inhibition: Imidazole derivatives, such as 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, have been studied for their corrosion inhibition properties on mild steel, showing high efficiency and acting as mixed type inhibitors (Ouakki, Galai, Rbaa, Abousalem, Lakhrissi, Rifi, & Cherkaoui, 2019).

  • Crystal Structure Analysis: Studies have also been conducted to understand the crystal structures of various imidazolidin-4-one compounds, which can provide insights into their chemical properties and potential applications (Ranjith, Sakthimurugesan, SubbiahPandi, Namitharan, & Pitchumani, 2011; Rivera, Cárdenas, Ríos-Motta, Kučeráková, & Dušek, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The development of new methods for the synthesis of imidazolidin-2-one derivatives is an urgent task . The present work is devoted to expanding the boundaries of this method, which will make it possible to obtain previously unknown imidazolidin-2-one derivatives .

properties

IUPAC Name

1-(4-chlorophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAHIGCYGOLFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161485
Record name 2-Imidazolidinone, 1-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-imidazolidinone

CAS RN

14088-99-4
Record name 2-Imidazolidinone, 1-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014088994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinone, 1-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)imidazolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AS Gazizov, AV Smolobochkin, EA Kuznetsova… - Molecules, 2021 - mdpi.com
A series of novel 4-(het)arylimidazoldin-2-ones were obtained by the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. The proposed …
Number of citations: 12 www.mdpi.com
X Deng, L Guo, H Ma, X Hu… - Pest Management …, 2021 - Wiley Online Library
BACKGROUND The diamondback moth (Plutella xylostella) is one of the most destructive lepidopteran pests on cruciferous vegetables. However, resistance has emerged to current …
Number of citations: 6 onlinelibrary.wiley.com
C Doebelin, M Schmitt, C Antheaume… - The Journal of …, 2013 - ACS Publications
The reaction of 3-azidopropanoic acid with the carbodiimide-based coupling reagent DIC leads to a six-membered-ring intermediate acting as a versatile precursor to a diverse set of …
Number of citations: 8 pubs.acs.org

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